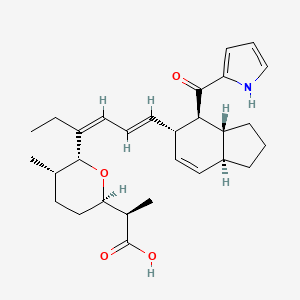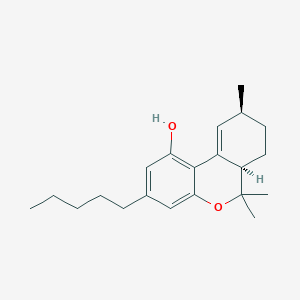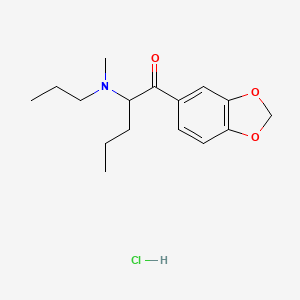
N-methyl-N-propyl Pentylone (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-propyl Pentylone (hydrochloride) is a synthetic cathinone, a class of compounds known for their stimulant effects. It is an analytical reference standard used primarily in research and forensic applications . This compound is structurally related to other synthetic cathinones, which are often studied for their psychoactive properties and potential for abuse.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-propyl Pentylone (hydrochloride) typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzaldehyde and a secondary amine.
Condensation Reaction: The benzaldehyde undergoes a condensation reaction with the secondary amine in the presence of a reducing agent such as sodium borohydride.
Formation of the Ketone: The intermediate product is then oxidized to form the ketone.
Hydrochloride Salt Formation: Finally, the ketone is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of N-methyl-N-propyl Pentylone (hydrochloride) follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-propyl Pentylone (hydrochloride) undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or aldehydes, while reduction produces alcohols.
Scientific Research Applications
N-methyl-N-propyl Pentylone (hydrochloride) is used in various scientific research applications:
Chemistry: It serves as a reference standard in analytical chemistry for the identification and quantification of synthetic cathinones.
Biology: Researchers study its effects on biological systems to understand its pharmacological properties and potential toxicity.
Medicine: Although not used therapeutically, it is studied for its potential effects on the central nervous system.
Mechanism of Action
The mechanism of action of N-methyl-N-propyl Pentylone (hydrochloride) involves its interaction with monoamine transporters in the brain. It inhibits the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, producing effects similar to those of other stimulants.
Comparison with Similar Compounds
Similar Compounds
Methylone: Another synthetic cathinone with similar stimulant effects.
Pentylone: Structurally similar but with different alkyl chain lengths.
N,N-Dimethylpentylone: A novel stimulant with a similar core structure but different substituents.
Uniqueness
N-methyl-N-propyl Pentylone (hydrochloride) is unique due to its specific substitution pattern, which affects its pharmacological profile and potency. Compared to other synthetic cathinones, it may exhibit different binding affinities and efficacy at monoamine transporters, leading to distinct psychoactive effects.
Properties
Molecular Formula |
C16H24ClNO3 |
|---|---|
Molecular Weight |
313.82 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-[methyl(propyl)amino]pentan-1-one;hydrochloride |
InChI |
InChI=1S/C16H23NO3.ClH/c1-4-6-13(17(3)9-5-2)16(18)12-7-8-14-15(10-12)20-11-19-14;/h7-8,10,13H,4-6,9,11H2,1-3H3;1H |
InChI Key |
GFUAZAQEDOTALD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)CCC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


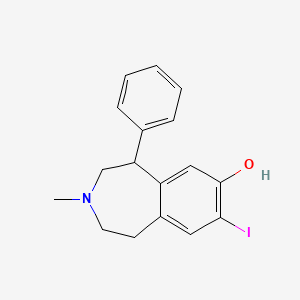
![Calcium;2-[2-[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl-(carboxymethyl)amino]ethyl-[2-(methylamino)-2-oxoethyl]amino]acetate](/img/structure/B10782755.png)
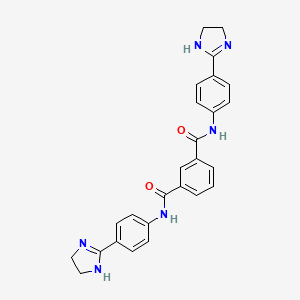
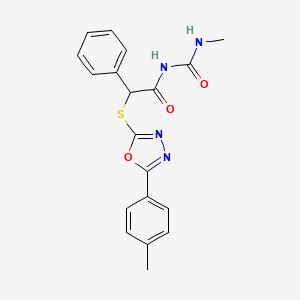
![N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-13-methyltetradec-2-enamide](/img/structure/B10782770.png)
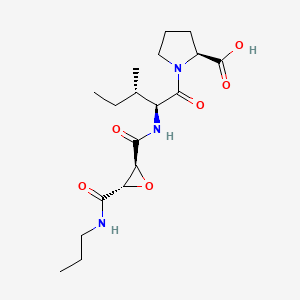
![(4S,5S,7E,9R,11Z,13S,15S,17S,19R,21R,25R,27R,27aS)-17-(Acetyloxy)-4,5,6,9,10,11,12,13,14,15,16,17,18,19,20,21,22,23,25,26,27,27a-docosahydro-5,15,21-trihydroxy-25-[(1R)-1-hydroxyethyl]-11-(2-methoxy-2-oxoethylidene)-6,6,16,16-tetramethyl-2,23-dioxo-5,27](/img/structure/B10782781.png)
![6,6,9-Trimethyl-3-pentyl-6a,7,8,9-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B10782786.png)
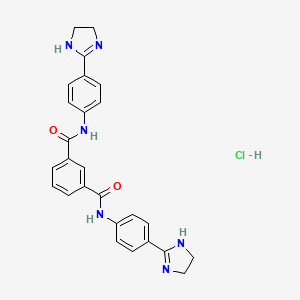
![4,4'-[1,3-Phenylenebis(oxy-4,1-phenyleneimino)]bis[4-oxo-2-Butenoic acid](/img/structure/B10782798.png)
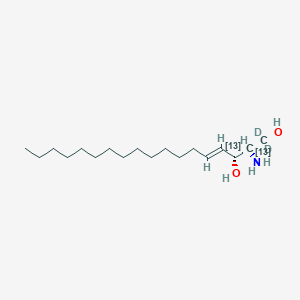
![4-[[5-(Diaminomethylideneamino)-1-(2-methylbutylamino)-1-oxopentan-2-yl]amino]-3-[[2-[[5-(diaminomethylideneamino)-2-[[2-[4-(naphthalene-2-carbonylamino)phenyl]acetyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoic acid](/img/structure/B10782806.png)
